

Unraveling the Solid-State Architecture of Panipenem: A Technical Guide

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Compound of Interest

Compound Name: Panipenem-betamipron

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Abstract

Panipenem is a potent carbapenem antibiotic with a broad spectrum of activity. While its clinical efficacy is well-established, a comprehensive understanding of its solid-state properties is crucial for formulation development, stability assessment, and regulatory compliance. This technical guide provides an in-depth analysis of the crystal structure of panipenem. Despite the absence of a publicly available single-crystal X-ray diffraction study on panipenem, this document synthesizes available data from solid-state characterization techniques, primarily X-ray Powder Diffraction (XRPD), and draws structural inferences from closely related carbapenem antibiotics. This guide also details the experimental methodologies for the cited analytical techniques and presents a comparative analysis with other carbapenems to illuminate the key structural features of panipenem.

Introduction

Panipenem, a member of the carbapenem class of β -lactam antibiotics, is clinically used in combination with betamipron to mitigate renal tubular uptake and prevent nephrotoxicity.^[1] The solid-state structure of an active pharmaceutical ingredient (API) significantly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough characterization of the crystalline form of panipenem is paramount for drug development.

This whitepaper aims to provide a detailed overview of the current understanding of panipenem's solid-state structure. In the absence of a definitive single-crystal structure, we will focus on the insights gained from X-ray Powder Diffraction (XRPD) and other spectroscopic methods. Furthermore, we will leverage the known crystal structures of other carbapenems, such as imipenem and doripenem, to provide a comparative structural context.

Solid-State Characterization of Panipenem

The primary method for characterizing the solid state of panipenem has been X-ray Powder Diffraction (XRPD). Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy have also been employed to probe its molecular vibrations and confirm its chemical integrity in the solid state.

A study on the radiolytic stability of panipenem in the solid state utilized XRPD to demonstrate that the crystalline structure of panipenem remains unchanged after irradiation with a 25 kGy dose, a standard for sterilization.^[2] This indicates a high degree of stability in its crystal lattice.

X-ray Powder Diffraction (XRPD) Analysis

XRPD is a powerful technique for fingerprinting crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, characterized by the positions (2θ angles) and intensities of the diffraction peaks. While XRPD does not provide the atomic-level detail of single-crystal X-ray diffraction, it is invaluable for identifying crystalline phases, assessing purity, and detecting polymorphism.^{[3][4][5]}

A reported XRPD study on panipenem confirmed its crystalline nature.^[2] Although the detailed diffraction pattern is not publicly available, the study affirms that the material used was crystalline and that its structure was robust enough to withstand ionizing radiation without undergoing phase changes.^[2]

Table 1: Summary of Solid-State Characterization Data for Panipenem

Technique	Observation	Reference
X-ray Powder Diffraction (XRPD)	Crystalline solid. The crystal structure is stable upon irradiation with a 25 kGy dose.	[2]
FT-IR Spectroscopy	The vibrational spectra are consistent with the molecular structure of panipenem and show no significant changes after irradiation.	[2]
Raman Spectroscopy	Complements the FT-IR data, confirming the stability of the molecular structure in the solid state upon irradiation.	[2]

Comparative Crystallographic Analysis with Other Carbapenems

To gain a deeper understanding of the likely crystal packing and molecular conformation of panipenem, it is instructive to examine the crystal structures of other clinically important carbapenems. Imipenem and doripenem, for instance, have well-characterized crystal structures.

Crystal Structure of Imipenem Monohydrate

Imipenem typically crystallizes as a monohydrate. Its crystal structure has been determined from X-ray powder diffraction data.[6][7]

Table 2: Crystallographic Data for Imipenem Monohydrate

Parameter	Value	Reference
Crystal System	Orthorhombic	[7]
Space Group	P2 ₁ 2 ₁ 2 ₁	[7]
a (Å)	8.2534(3)	[7]
b (Å)	11.1293(4)	[7]
c (Å)	15.4609(6)	[7]
Volume (Å ³)	1420.15(15)	[7]
Z	4	[7]

Crystal Structure of Doripenem Hydrates

Doripenem is known to exist in multiple hydrated forms, including a monohydrate and a dihydrate, both of which crystallize in the monoclinic P2₁ space group. The crystal structures of these forms have been determined using X-ray powder diffraction.

This propensity for forming hydrates is a common feature among carbapenems and suggests that panipenem may also exist in hydrated crystalline forms. The preparation of panipenem as a hemihydrate has been reported, indicating the importance of water in its crystal lattice.

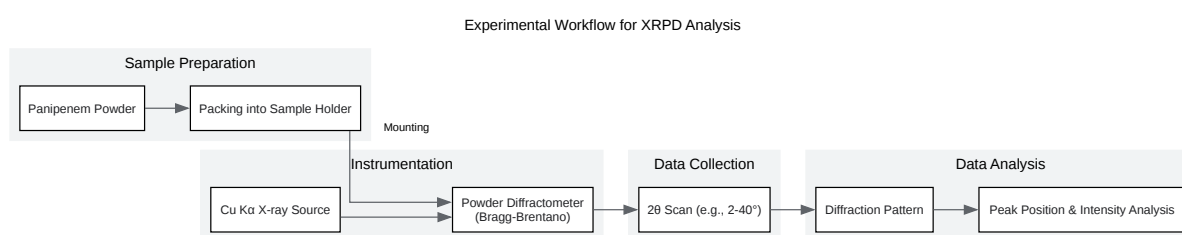
Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

X-ray Powder Diffraction (XRPD)

- **Sample Preparation:** A small amount of the panipenem powder is gently packed into a sample holder. Care is taken to ensure a flat, smooth surface and random orientation of the crystallites to minimize preferred orientation effects.
- **Instrumentation:** A modern powder diffractometer equipped with a copper X-ray source (Cu K α radiation, $\lambda = 1.5406 \text{ \AA}$) is typically used. The instrument is operated in a Bragg-Brentano geometry.

- **Data Collection:** The diffraction pattern is recorded over a 2θ range of, for example, 2° to 40° , with a step size of 0.02° and a dwell time of 1 second per step.
- **Data Analysis:** The resulting diffraction pattern is analyzed for peak positions and intensities. These are compared with reference patterns or used for phase identification and purity assessment.



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Experimental Workflow for XRPD Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

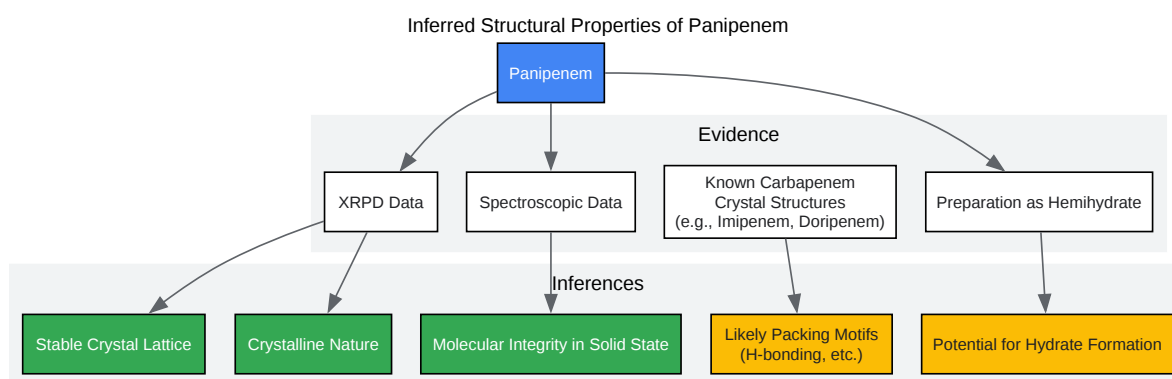
- **Sample Preparation:** A small amount of panipenem is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the powder is simply placed on the ATR crystal.
- **Instrumentation:** A Fourier-transform infrared spectrometer.
- **Data Collection:** The spectrum is typically collected over the mid-infrared range (4000 – 400 cm^{-1}) with a resolution of 4 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.
- **Data Analysis:** The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups and confirm the molecular structure.

Raman Spectroscopy

- **Sample Preparation:** A small amount of the panipenem powder is placed on a microscope slide or in a capillary tube.
- **Instrumentation:** A Raman spectrometer, often coupled to a microscope for micro-Raman analysis, with a laser excitation source (e.g., 785 nm).
- **Data Collection:** The Raman spectrum is collected over a specific wavenumber range.
- **Data Analysis:** The positions and intensities of the Raman scattering peaks provide complementary information to FT-IR about the molecular vibrations.

Structural Insights and Inferences

Based on the available data, we can draw several inferences about the crystal structure of panipenem.



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Logical Relationships in Panipenem Structural Analysis

- **Crystallinity:** Panipenem is a crystalline solid, which is essential for consistent manufacturing and formulation.
- **Stability:** The crystal lattice of panipenem is robust, showing no changes upon exposure to sterilizing doses of radiation.[2]
- **Hydration:** The reported preparation of a hemihydrate form suggests that water molecules are likely incorporated into the crystal lattice, contributing to its stability. This is a common feature observed in other carbapenems.
- **Intermolecular Interactions:** It is highly probable that the crystal packing of panipenem is dominated by a network of hydrogen bonds involving the carboxylic acid, hydroxyl, and secondary amine groups, as well as the amide functionality of the β -lactam ring. These interactions are key to the stability of the crystalline forms of related carbapenems.

Conclusion and Future Directions

While a definitive single-crystal structure of panipenem remains elusive, a combination of solid-state characterization techniques and comparative analysis with other carbapenems provides a valuable, albeit incomplete, picture of its solid-state architecture. The available data confirm that panipenem is a stable crystalline solid, and its propensity to form hydrates is a critical consideration for its development and handling.

Future work should prioritize the growth of single crystals of panipenem suitable for X-ray diffraction analysis. The determination of its single-crystal structure would provide precise information on its molecular conformation, crystal packing, and intermolecular interactions, which would be invaluable for computational modeling, understanding its physicochemical properties at a molecular level, and for patent protection. Further studies on polymorphism and the characterization of different solvates would also be beneficial for ensuring the consistent performance and quality of panipenem-containing drug products.

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